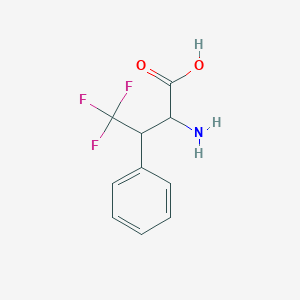

2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid

Descripción

Propiedades

IUPAC Name |

2-amino-4,4,4-trifluoro-3-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7(8(14)9(15)16)6-4-2-1-3-5-6/h1-5,7-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFBWJOBUKKGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Addition and Decarbonylation

The first method adapts principles from the synthesis of 4-amino-3-phenylbutyric acid, modified to incorporate the trifluoromethyl group. The pathway involves:

-

Condensation : Trifluoroacetophenone reacts with ethyl acetoacetate in ethanol under piperidine catalysis (molar ratio 1:0.1–0.3). This forms a β-keto ester intermediate.

-

Decarbonylation : Treatment with 25% NaOH at elevated temperatures removes a carbonyl group, yielding 3-phenyl-4,4,4-trifluoroglutaric acid.

-

Cyclization : Dehydration in acetic anhydride produces a trifluorinated glutaric anhydride.

Hydrolysis and Oxidation

The anhydride undergoes ammonia hydrolysis to form a β-amido acid, followed by Hofmann rearrangement using NaOCl/NaOH to install the amino group:

-

Ammonolysis : 3-Phenyl-4,4,4-trifluoroglutaric anhydride reacts with concentrated NH₃(aq) at 0–5°C, yielding 5-amino-5-oxo-3-phenyl-4,4,4-trifluoropentanoic acid.

-

Oxidation : NaOCl in alkaline conditions (pH 10–12) at 70°C cleaves the amide, producing 2-amino-4,4,4-trifluoro-3-phenylbutanoic acid.

Advantages : Scalable to industrial production; uses inexpensive catalysts (piperidine).

Challenges : Requires careful pH control during oxidation to prevent racemization.

Stereoselective Reduction and Hydrogenation

Sodium Borohydride Reduction

A second approach, inspired by the synthesis of 2-(S)-amino-4-arylbutyric acids, employs asymmetric reduction:

Palladium-Catalyzed Hydrogenation

The lactone undergoes hydrogenolysis using 10% Pd/C in methanol to cleave the lactone ring and reduce the amide to an amine:

-

Hydrogenation : 0.5 wt% Pd/C at 25°C for 4 h affords the free amino acid.

Advantages : High enantioselectivity; mild conditions.

Challenges : Pd catalyst cost; requires inert atmosphere.

Comparative Analysis of Synthetic Routes

Yield and Scalability

-

Method 1 achieves 76% overall yield but involves five steps, complicating scalability.

-

Method 2 provides 99% yield in three steps but requires expensive Pd catalysts.

Stereochemical Control

-

Method 2’s asymmetric reduction ensures >90% enantiomeric excess (e.e.), critical for pharmaceutical applications.

-

Method 1 produces racemic mixtures unless chiral auxiliaries are introduced.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted products depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively mimic the structure of natural amino acids like leucine . This structural mimicry enables the compound to interact with protein receptors and enzymes, potentially altering their activity and function.

Comparación Con Compuestos Similares

2-Amino-4,4,4-trifluorobutanoic Acid (TfeGly)

(2S)-2-Amino-4,4-difluorobutanoic Acid

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

2-Amino-4,5-difluorobenzoic Acid

- Structure: Aromatic benzoic acid derivative with fluorines at C4 and C5 (C₇H₅F₂NO₂).

- Role : Explored in agrochemicals and enzyme inhibition due to electron-withdrawing fluorine effects .

Physicochemical Properties

- Hydrophobicity: The trifluoromethyl and phenyl groups in 2-amino-4,4,4-trifluoro-3-phenylbutanoic acid increase logP compared to non-fluorinated analogs, enhancing membrane permeability .

- Metabolic Stability: Fluorine substitution reduces oxidative metabolism, extending half-life in vivo compared to non-fluorinated amino acids .

Actividad Biológica

2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid (also known as 2S-2-amino-4,4,4-trifluoro-3-phenylbutanoic acid) is a fluorinated amino acid derivative notable for its unique structural features and significant biological activities. The presence of a trifluoromethyl group at the 4-position of the butanoic acid chain enhances its chemical behavior, metabolic stability, and interactions with biological receptors. This compound has garnered attention for its potential therapeutic applications, particularly in diabetes management through the inhibition of dipeptidyl peptidase-IV (DPP-IV).

Chemical Structure and Properties

The molecular formula of 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid is C12H12F3N O2, with a molecular weight of 235.19 g/mol. Its structure includes:

- Amino group : Essential for biological activity.

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

- Phenyl group : Contributes to hydrophobic characteristics.

Dipeptidyl Peptidase-IV Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of DPP-IV. DPP-IV is an enzyme involved in glucose metabolism and incretin hormone regulation. Inhibition of this enzyme can lead to:

- Increased insulin secretion.

- Decreased glucagon levels.

- Improved glycemic control in diabetic patients.

Research indicates that the trifluoromethyl group significantly enhances binding affinity to DPP-IV compared to non-fluorinated analogs, making it a promising candidate for diabetes therapy .

The mechanism by which 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid exerts its effects involves:

- Binding to DPP-IV : The trifluoromethyl group improves interactions with the enzyme's active site.

- Modulation of Insulin Secretion : By inhibiting DPP-IV, the compound indirectly promotes insulin release from pancreatic beta cells.

Case Studies

Several studies have examined the biological activity of this compound:

- In Vitro Studies : Assays conducted on cell lines demonstrated that 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid effectively inhibited DPP-IV activity with IC50 values indicating significant potency compared to other known inhibitors .

- In Vivo Studies : Animal models treated with this compound exhibited improved glucose tolerance and insulin sensitivity, supporting its potential use in diabetes management .

Comparative Analysis

The following table summarizes the biological activity and structural features of 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid in comparison with related compounds:

| Compound Name | Structure Features | DPP-IV Inhibition | Unique Properties |

|---|---|---|---|

| 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid | Trifluoromethyl group at C4 | Significant | Enhanced metabolic stability |

| 3-Amino-4-phenylbutanoic acid | No trifluoromethyl group | Moderate | Lower lipophilicity |

| 2-Amino-3-(trifluoromethyl)propanoic acid | Trifluoromethyl at a different position | Variable | Neuroprotective potential |

Q & A

Q. What are the recommended methodologies for synthesizing 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid and its derivatives?

A common approach involves enantioselective synthesis using chiral auxiliaries or catalysts. For example, (R)- and (S)-enantiomers of structurally similar trifluorinated β-hydroxy acids can be resolved via diastereomeric salt formation with (R)-1-phenylethylamine, followed by recrystallization and acid hydrolysis . Key steps include monitoring optical rotation (e.g., [α]D = +15.1° for the (R)-enantiomer) and validating purity via HPLC (≥99%) . Optimizing reaction conditions (e.g., solvent, temperature) is critical to minimize racemization.

Q. How can researchers ensure enantiomeric purity during purification?

High-performance liquid chromatography (HPLC) with chiral stationary phases is the gold standard. For Boc-protected analogs like Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, reversed-phase HPLC (≥99% purity) coupled with optical rotation verification ([α]D = +13.5° to +17.5°) ensures enantiomeric integrity . Additionally, X-ray crystallography using SHELXL software can confirm stereochemistry in crystalline forms .

Q. What analytical techniques are essential for characterizing fluorinated amino acids?

- NMR Spectroscopy : ¹⁹F NMR is critical for identifying trifluoromethyl groups and assessing electronic effects.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., C₁₀H₁₀F₃NO₂ for the parent compound) .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, especially for storage recommendations (e.g., "Cool & Dry" conditions for Boc-protected derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) impact biological activity in medicinal chemistry applications?

Fluorine atoms enhance metabolic stability and modulate pharmacokinetics. For example, Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid serves as a key intermediate in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors like sitagliptin. The trifluorophenyl group improves binding affinity to target enzymes by altering electron density and steric interactions . Structure-activity relationship (SAR) studies should combine crystallographic data (e.g., SHELXL-refined structures ) with in vitro enzymatic assays.

Q. What strategies resolve contradictions in crystallographic data for fluorinated compounds?

Discrepancies in electron density maps (e.g., disordered fluorine atoms) can arise due to high thermal motion. Using twin refinement in SHELXL and high-resolution datasets (≤1.0 Å) improves accuracy. For twinned crystals, the HKLF5 format in SHELXL is recommended to model overlapping reflections . Cross-validation with ¹⁹F NMR chemical shifts can further resolve ambiguities.

Q. How can researchers optimize synthetic routes for scalability without compromising stereochemical integrity?

- Flow Chemistry : Continuous synthesis minimizes intermediate degradation.

- Enzymatic Resolution : Lipases or acylases can enantioselectively hydrolyze esters, as demonstrated for trifluoro-β-hydroxybutanoate derivatives .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools, such as FTIR, to monitor reaction progress and enantiomeric excess (EE) .

Q. What are the challenges in computational modeling of fluorinated amino acids, and how are they addressed?

Fluorine's electronegativity and van der Waals radius complicate force field parameterization. Use quantum mechanics/molecular mechanics (QM/MM) hybrid methods for docking studies. Software like Gaussian (for DFT calculations) and AMBER (for molecular dynamics) can model fluorine’s inductive effects on neighboring functional groups. Cross-validate predictions with experimental data (e.g., X-ray structures , NMR coupling constants) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Formula | C₁₅H₁₈F₃NO₄ | HRMS | |

| Specific Rotation ([α]D) | +13.5° to +17.5° (c=1, EtOH) | Polarimetry | |

| Purity | ≥99% | Chiral HPLC | |

| Storage Conditions | 2–8°C, desiccated | Stability Studies |

Q. Table 2. Comparison of Enantiomeric Resolution Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.